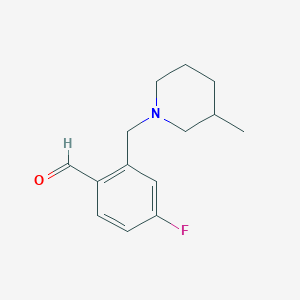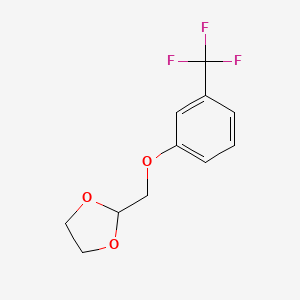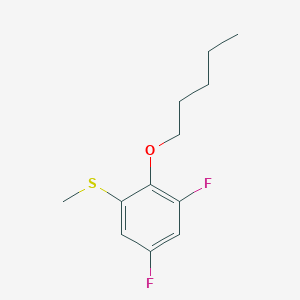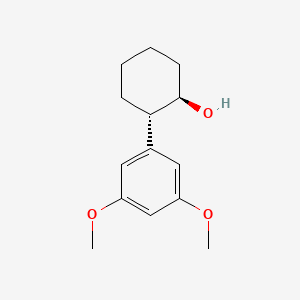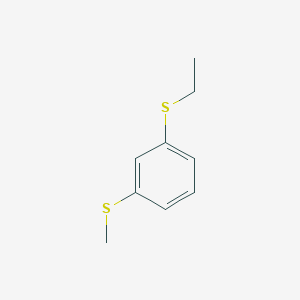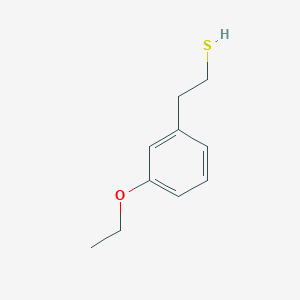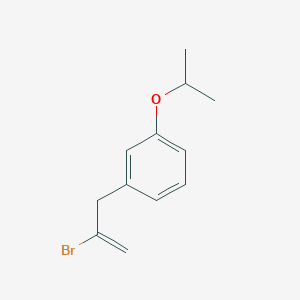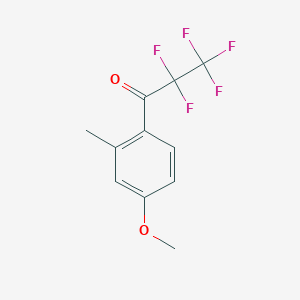
2,2,3,3,3-Pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,3-Pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one is a fluorinated organic compound characterized by its unique structure, which includes a pentafluorinated propane backbone and a methoxy-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-methoxy-2-methylbenzene and a suitable fluorinating agent.
Fluorination: The benzene ring is fluorinated using a fluorinating agent like Selectfluor or xenon difluoride to introduce the pentafluorinated propane group.
Oxidation: The fluorinated intermediate is then oxidized to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,3-Pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the fluorinated groups.
Substitution: Substitution reactions can introduce different substituents on the benzene ring or the propane backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, ketone, or aldehyde groups.
Reduction Products: Compounds with reduced fluorinated groups.
Substitution Products: Derivatives with different substituents on the benzene ring or propane backbone.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2,2,3,3,3-Pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated groups enhance its reactivity and stability, making it suitable for various applications. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
2,2,3,3,3-Pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one is unique due to its specific structural features. Similar compounds include:
2,2,3,3,3-Pentafluoro-1-(2-methoxy-4-methylphenyl)propan-1-one: Similar structure but with a different position of the methoxy group.
2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-one: Lacks the methyl group on the benzene ring.
These compounds share the pentafluorinated propane backbone but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O2/c1-6-5-7(18-2)3-4-8(6)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWOJZCYHMBHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
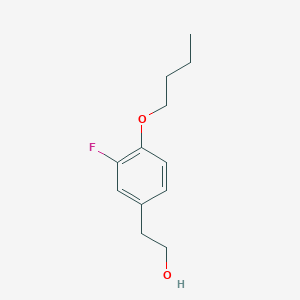
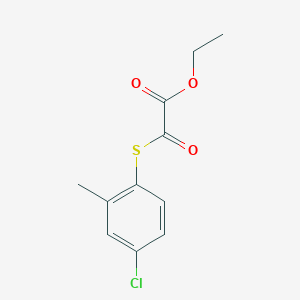
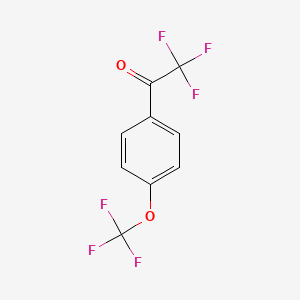
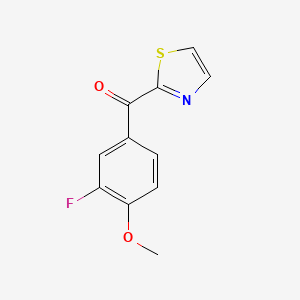
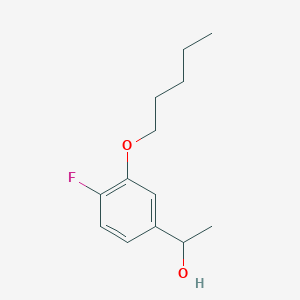
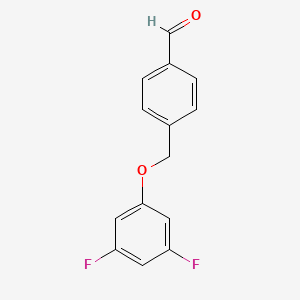
![1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7997771.png)
